2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine
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Description
2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Studies on thiazole and thiadiazole derivatives have demonstrated their effectiveness in inhibiting the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their performance, showing good agreement with experimental results (Kaya et al., 2016).
Antiviral and Antimicrobial Activities
Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has revealed certain compounds with anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Optical Properties and Polymerization
The synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer have been explored, highlighting controlled polymerization and potential for optical applications (Takagi et al., 2013).
Catalysis
Cationic Rh(I) and Ir(I) complexes have been synthesized and shown to be effective catalysts for the intramolecular hydroamination of 4-pentyn-1-amine to 2-methyl-1-pyrroline, with complete conversion observed (Field et al., 2005).
Synthesis Methodologies
Novel one-pot, four-component condensation reactions have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, offering an efficient approach without the need for a catalyst or activation (Ramazani & Rezaei, 2010).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-11-3-9-14(10-4-11)24(21,22)17-16(19-2)23-15(20-17)12-5-7-13(18)8-6-12/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOKUCQVCAMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.